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Executive Summary

Centrosomal Protein 120kDa (CEP120) is a critical regulator of centriole biogenesis, a process
intrinsically linked to cell cycle progression. This technical guide provides an in-depth analysis
of CEP120's multifaceted role, focusing on its impact on centriole duplication, pericentriolar
material (PCM) regulation, and its interplay with key cell cycle signaling pathways. While
traditionally known for its essential function in centriole assembly and elongation during S-
phase, emerging evidence also points to a crucial inhibitory role in quiescent cells, preventing
premature centriole maturation. Dysregulation of CEP120 function is associated with
ciliopathies and has been implicated in tumorigenesis, highlighting its importance in
maintaining cellular homeostasis. This document synthesizes current quantitative data, details
relevant experimental protocols, and visualizes the known signaling and experimental
workflows to provide a comprehensive resource for professionals in the field.

Introduction

The centrosome, the primary microtubule-organizing center in animal cells, consists of a pair of
centrioles embedded in a protein-rich matrix known as the pericentriolar material (PCM). The
duplication of centrosomes is tightly coordinated with the cell cycle, ensuring that a bipolar
spindle is formed during mitosis for accurate chromosome segregation. CEP120 has been
identified as a key player in this process. It is a 120 kDa centrosomal protein that is essential
for centriole duplication, assembly, and elongation.[1][2][3]
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CEP120 exhibits dynamic localization throughout the cell cycle. It is preferentially enriched on
the daughter centriole in GO/G1 and becomes enriched on newly forming procentrioles during
S-phase.[1][4] This asymmetric localization is critical for its function. Depletion of CEP120 leads
to a failure in procentriole formation during S-phase, resulting in a progressive loss of centrioles
over subsequent cell divisions.[1][4] In quiescent (GO) cells, CEP120 takes on an inhibitory
role, preventing the untimely accumulation of PCM on the daughter centriole.[1][5] This guide
explores these functions in detail, presenting the quantitative effects of CEP120 modulation on
cell cycle parameters and centrosomal protein composition.

Quantitative Data on CEP120's Impact

The functional significance of CEP120 is underscored by the quantitative changes observed
upon its depletion. These effects span cell cycle phase distribution, centriole number, and the
composition of the pericentriolar material.

Effects on Cell Cycle Phase Distribution

Studies in mouse embryonic fibroblasts (MEFs) have shown that while CEP120 is critical for S-
phase events (centriole duplication), its depletion in quiescent cells does not significantly alter
the overall cell cycle profile. However, in specific proliferating cell types, its loss can lead to
mitotic delays.

Table 1: Cell Cycle Phase Distribution in Quiescent MEFs After CEP120 Depletion[5]
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. . % GO0/G1
Cell Line Condition % S Phase % G2/M Phase
Phase
MEF Control siRNA 85.3% 8.2% 6.5%
MEF Cepl20 siRNA 86.1% 7.9% 6.0%

Data from FACS
analysis of
serum-starved
MEFs 48 hours
post-transfection.
No significant
differences were

observed.

In contrast, conditional deletion of Cep120 in proliferating kidney stromal progenitors results in
a marked increase in the G2/M population, indicating a delay in mitotic progression.[6]

Effects on Centriole Number

The primary and most dramatic effect of CEP120 depletion in cycling cells is a failure in
centriole duplication, leading to a progressive loss of centrioles.

Table 2: Quantification of Centriole Number in Cycling Cells After CEP120 Depletion[4][5]
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% Cells % Cells % Cells % Cells
Cell Line Condition with 0 with 1 with 2 with >2
Centrioles Centriole Centrioles Centrioles
Control
MEF shRNA (Day 0% 2% 85% 13%
9)
Cepl120
MEF shRNA (Day 35% 55% 10% 0%
9)
Control
MEF ] 1% 11% 78% 10%
SiRNA (48h)
Cepl120
MEF ] 15% 65% 18% 2%
SiRNA (48h)
Data
compiled

from studies
using both
shRNA-
mediated
stable
knockdown
and transient
SiRNA-
mediated

depletion.

Effects on Pericentriolar Material (PCM) Composition

In quiescent cells, CEP120 acts as a gatekeeper for PCM accumulation, particularly at the

daughter centriole. Its depletion leads to a significant increase in the centrosomal levels of

several key PCM components, while others, like y-tubulin, remain unaffected.

Table 3: Fold Change in Centrosomal PCM Protein Levels After CEP120 Depletion in

Quiescent MEFs][5]
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Overall

Fold Increase at

Fold Increase at

PCM Protein Centrosomal Fold . .

Mother Centriole Daughter Centriole
Increase

Pericentrin ~2.5x ~1.5x ~4.0x

Cdk5Rap2 ~6.0x ~2.0x ~8.0x

Ninein ~4.0x ~3.0x ~6.0x

Cepl70 ~4.0x ~4.0x ~3.5x

y-Tubulin No Significant Change  No Significant Change  No Significant Change

Fold change is
calculated based on

normalized

fluorescence intensity

from quantitative

immunofluorescence

microscopy compared

to control siRNA-

treated cells.

Signaling Pathways and Molecular Interactions

CEP120's function in cell cycle progression is mediated through its interaction with other

proteins and its role in specific signaling pathways, primarily related to centriole duplication and

maturation.

The Centriole Duplication Pathway

CEP120 is a crucial component of the machinery that drives centriole elongation. Its function is

closely linked with Polo-like kinase 4 (PLK4), the master regulator of centriole duplication, and

CPAP (SAS-4), another key elongation factor.[2][7] More recent evidence from gastric cancer

models suggests that CEP120 may regulate centrosome amplification by stabilizing PLK4. This

occurs through a mechanism where CEP120 promotes the expression of the deubiquitinase

USP54, which in turn deubiquitinates and stabilizes PLK4, preventing its degradation by the

proteasome.[8]
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Diagram 1: CEP120 in the Centriole Duplication Pathway.

Inhibition of Daughter Centriole Maturation in
Quiescence
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In non-dividing (GO) cells, CEP120 prevents the premature maturation of the daughter
centriole. It achieves this by limiting the recruitment of PCM components like Pericentrin and
Cdk5Rap2.[5] The loss of CEP120 leads to excessive PCM accumulation, increased
microtubule nucleation, and subsequent defects in the formation of the primary cilium, a key
sensory organelle. This inhibitory function is relieved at the G1/S transition, allowing the
daughter centriole to mature and begin the duplication process.[4] This regulatory role is
distinct from the PCM recruitment that occurs at the G2/M transition, which is primarily driven
by the kinase PIk1.[1]
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Diagram 2: CEP120's Inhibitory Role in Quiescence.

Key Experimental Protocols
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This section provides detailed methodologies for foundational experiments used to study
CEP120's role in cell cycle progression.

siRNA-mediated Depletion of CEP120

This protocol describes the transient knockdown of CEP120 in cultured mammalian cells, a
common method to study its loss-of-function phenotype.

Materials:

o Mammalian cells (e.g., MEFs, RPE-1, U20S)

e Complete growth medium (e.g., DMEM with 10% FBS)

e Opti-MEM | Reduced Serum Medium

o siRNA targeting CEP120 (and non-targeting control SIRNA)
» Lipofectamine RNAIMAX transfection reagent

o 6-well tissue culture plates

Procedure:

o Cell Seeding: One day before transfection, seed cells in 6-well plates at a density that will
result in 30-50% confluency at the time of transfection.

o SiRNA-Lipid Complex Preparation (per well): a. In tube A, dilute 20-50 pmol of siRNA
(CEP120 or control) into 100 pL of Opti-MEM. b. In tube B, dilute 5 L of Lipofectamine
RNAIMAX into 100 pL of Opti-MEM. c. Combine the contents of tube A and tube B. Mix
gently by pipetting and incubate for 15 minutes at room temperature to allow complexes to
form.

» Transfection: a. Aspirate the culture medium from the cells. b. Add 800 pL of fresh, antibiotic-
free complete growth medium to each well. c. Add the 200 pL siRNA-lipid complex mixture
dropwise to each well. d. Gently rock the plate to ensure even distribution.
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 Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator. Cells can be
harvested for analysis (e.g., Western blot, immunofluorescence, FACS) 48-72 hours post-
transfection.

Day 2:

4 e Harvest cells for
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Diagram 3: Workflow for siRNA-mediated Depletion.

Cell Cycle Analysis by Flow Cytometry (FACS)

This protocol is used to determine the distribution of cells in different phases of the cell cycle
based on their DNA content.

Materials:

o Transfected or control cells from a 6-well plate

o Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

e 70% Ethanol (ice-cold)

e Propidium lodide (PI) staining solution (50 pg/mL PI, 100 pg/mL RNase A in PBS)
o FACS tubes

e Flow cytometer

Procedure:

o Cell Harvest: a. Aspirate medium and wash cells with PBS. b. Add 0.5 mL of Trypsin-EDTA
and incubate for 3-5 minutes at 37°C to detach cells. c. Neutralize trypsin with 1 mL of
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complete medium and transfer the cell suspension to a 1.5 mL microfuge tube. d. Pellet cells
by centrifugation at 300 x g for 5 minutes.

o Fixation: a. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.
Centrifuge again. b. Resuspend the pellet in the residual PBS. c. While vortexing gently, add
1 mL of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate at 4°C for at least 2 hours
(or overnight).

o Staining: a. Pellet the fixed cells by centrifugation at 500 x g for 5 minutes. b. Discard the
ethanol and wash the pellet with 1 mL of PBS. c. Resuspend the pellet in 0.5 mL of PI
staining solution. d. Incubate in the dark at room temperature for 30 minutes.

e Analysis: Transfer the cell suspension to a FACS tube. Analyze the DNA content using a flow
cytometer. Gate the populations corresponding to GO/G1 (2n DNA), S (>2n to <4n DNA), and
G2/M (4n DNA) phases.

Quantitative Immunofluorescence of Centrosomal
Proteins

This protocol allows for the visualization and quantification of protein levels specifically at the
centrosome.

Materials:

e Cells grown on glass coverslips

e PBS

e 4% Paraformaldehyde (PFA) in PBS

» Permeabilization Buffer (0.2% Triton X-100 in PBS)

» Blocking Buffer (5% Bovine Serum Albumin in PBS)

e Primary antibodies (e.g., rabbit anti-Pericentrin, mouse anti-y-tubulin)

» Fluorescently-conjugated secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse
Alexa Fluor 594)
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o DAPI solution

e Mounting medium

o Fluorescence microscope with image analysis software (e.g., ImageJ/Fiji)
Procedure:

» Fixation: a. Wash cells on coverslips twice with PBS. b. Fix with 4% PFA for 15 minutes at
room temperature. c. Wash three times with PBS for 5 minutes each.

o Permeabilization & Blocking: a. Permeabilize cells with Permeabilization Buffer for 10
minutes. b. Wash three times with PBS. c. Block with Blocking Buffer for 1 hour at room
temperature.

o Antibody Incubation: a. Dilute primary antibodies in Blocking Buffer. b. Invert coverslips onto
a drop of the primary antibody solution on parafilm in a humidified chamber. c. Incubate
overnight at 4°C. d. The next day, wash coverslips three times with PBS for 5 minutes each.
e. Dilute fluorescently-conjugated secondary antibodies in Blocking Buffer. f. Incubate with
secondary antibodies for 1 hour at room temperature in the dark. g. Wash three times with
PBS for 5 minutes each in the dark.

e Mounting and Imaging: a. Stain nuclei with DAPI for 5 minutes. b. Rinse briefly in PBS. c.
Mount the coverslip onto a glass slide using mounting medium. d. Image using a
fluorescence or confocal microscope.

o Quantification (using ImageJ/Fiji): a. Open the image and split the channels. b. Identify
centrosomes based on y-tubulin or another centriolar marker. c. Draw a region of interest
(ROI) of a fixed size around each centrosome. d. Measure the integrated density within the
ROI for the protein of interest (e.g., Pericentrin). e. Measure the mean fluorescence of a
background region near the centrosome. f. Calculate the corrected total cell fluorescence
(CTCF) = Integrated Density — (Area of ROl * Mean background fluorescence). g. Normalize
the CTCF values of the protein of interest to a control condition.

Conclusion and Future Directions
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CEP120 is an indispensable protein for the maintenance of centrosome number and function,
thereby playing a pivotal role in cell cycle progression. Its primary function in cycling cells is to
facilitate centriole duplication and elongation during S-phase, a process it coordinates with
CPAP and is linked to the stability of the master kinase PLKA4. In a striking functional duality,
CEP120 acts as a crucial inhibitor of premature daughter centriole maturation in quiescent
cells, safeguarding cellular homeostasis and proper ciliogenesis.

While its role in centriole biogenesis is well-established, the precise mechanisms of its
regulation by the core cell cycle machinery, such as Cdkl and Aurora kinases, remain to be
fully elucidated. Direct phosphorylation of CEP120 by these kinases has not been consistently
demonstrated in large-scale proteomic screens, suggesting a more complex regulatory network
may be at play. Future research should focus on identifying the upstream signals that govern
CEP120's cell cycle-dependent localization and function. Understanding these regulatory
networks will not only provide deeper insights into the fundamental process of cell division but
may also unveil novel therapeutic targets for ciliopathies and cancers associated with
centrosome abnormalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12391809#cep120-s-impact-on-cell-cycle-
progression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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